3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide
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Overview
Description
3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide is an organic compound with the molecular formula C10H11BrFNO. It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with a hydroxypropan-2-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide typically involves the following steps:
Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 4 positions of the benzene ring, respectively.
Amidation: The brominated and fluorinated benzene derivative is then subjected to amidation with (2R)-1-hydroxypropan-2-amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases or acids.
Oxidation and Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or reducing agents like LiAlH4 (Lithium aluminium hydride) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways or metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoro-N-isopropylbenzamide: Similar structure but lacks the hydroxy group.
3-Bromo-4-fluoro-N-methylbenzamide: Similar structure but has a methyl group instead of the hydroxypropan-2-yl group.
Uniqueness
3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide is unique due to the presence of the hydroxypropan-2-yl group, which can impart different chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
3-bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-6(5-14)13-10(15)7-2-3-9(12)8(11)4-7/h2-4,6,14H,5H2,1H3,(H,13,15)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQPHGJTDGOISW-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)C1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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